molecular formula C10H12N2 B8291933 m-ethylphenyl-N-methylcyanamide

m-ethylphenyl-N-methylcyanamide

Cat. No. B8291933
M. Wt: 160.22 g/mol
InChI Key: JZPLZDDBGXHLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06156741

Procedure details

A suspension of 3-ethylphenylcyanamide (4.65 g, 31.8 mmol) and sodium hydride (2.55 g of 80% NaH in mineral oil suspension, 63.6 mmol of NaH) in dried THF was heated at reflux for 3 hours. The reaction mixture was cooled in an ice bath and methyl iodide (11.28 g, 79.5 mmol) was added dropwise with stirring to the mixture. The reaction mixture was then allowed to stir for 15 hours, followed by the successive addition of MeOH (10 mL). The reaction mixture was then concentrated to dryness to give the crude product. Distilled water (40 mL) was added to this crude product and the aqueous mixture and was extracted with CH2Cl2 (4×40 mL). The combined organic extracts were washed with water (3×30 mL) and then dried over MgSO4. The solvent was removed to afford the crude product as an amber syrup. Flash chromatography (SiO2, CH2Cl2) of the crude product afforded 4.2 g (75% yield) of the desired product.
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.28 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
75%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([NH:9][C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1)[CH3:2].[H-].[Na+].[CH3:14]I.CO>C1COCC1.C(Cl)Cl.O>[CH2:1]([C:3]1[CH:4]=[C:5]([N:9]([CH3:14])[C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
4.65 g
Type
reactant
Smiles
C(C)C=1C=C(C=CC1)NC#N
Name
Quantity
2.55 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
11.28 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring to the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
STIRRING
Type
STIRRING
Details
to stir for 15 hours
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give the crude product
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture and was extracted with CH2Cl2 (4×40 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to afford the crude product as an amber syrup

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)C=1C=C(C=CC1)N(C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.